molecular formula C18H24N2O2 B329510 N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE

N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE

Cat. No.: B329510
M. Wt: 300.4 g/mol
InChI Key: ZKVWSWGNRUNXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE is an organic compound with the molecular formula C18H24N2O2 This compound is characterized by the presence of a cyclopentylcarbonyl group attached to an amino group, which is further connected to a phenyl ring The phenyl ring is linked to another cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE typically involves the following steps:

    Formation of the Cyclopentylcarbonyl Intermediate: The cyclopentylcarbonyl group can be introduced through the reaction of cyclopentanone with a suitable reagent such as an acid chloride or anhydride.

    Amination Reaction: The intermediate is then reacted with an amine to form the cyclopentylcarbonyl amine.

    Coupling with Phenyl Ring: The cyclopentylcarbonyl amine is coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.

    Formation of Cyclopentanecarboxamide:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclopentanecarboxamide
  • N-{4-[(cyclopropylcarbonyl)amino]phenyl}cyclopentanecarboxamide
  • N-{4-[(cyclobutylcarbonyl)amino]phenyl}cyclopentanecarboxamide

Uniqueness

N-(4-CYCLOPENTANEAMIDOPHENYL)CYCLOPENTANECARBOXAMIDE is unique due to the specific arrangement of its cyclopentylcarbonyl and cyclopentanecarboxamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-[4-(cyclopentanecarbonylamino)phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C18H24N2O2/c21-17(13-5-1-2-6-13)19-15-9-11-16(12-10-15)20-18(22)14-7-3-4-8-14/h9-14H,1-8H2,(H,19,21)(H,20,22)

InChI Key

ZKVWSWGNRUNXSU-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCC3

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCC3

Origin of Product

United States

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